3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid

CAS No.: 936250-23-6

Cat. No.: VC15952494

Molecular Formula: C8H7BF4O3

Molecular Weight: 237.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936250-23-6 |

|---|---|

| Molecular Formula | C8H7BF4O3 |

| Molecular Weight | 237.95 g/mol |

| IUPAC Name | [3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2 |

| Standard InChI Key | YOWBSHPKPTTYFK-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

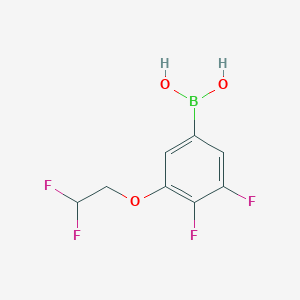

The compound’s IUPAC name, [3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid, reflects its substitution pattern (Fig. 1). The benzene core is functionalized with:

-

Fluorine atoms at positions 4 and 5, which increase electron-withdrawing effects and metabolic stability .

-

A 2,2-difluoroethoxy group at position 3, introducing steric bulk and altering solubility .

-

A boronic acid group (-B(OH)) at position 1, enabling participation in cross-coupling reactions .

The canonical SMILES representation, B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O, and InChIKey YOWBSHPKPTTYFK-UHFFFAOYSA-N provide unambiguous identifiers for computational and database applications .

Physicochemical Characteristics

Key properties are summarized in Table 1.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 237.95 g/mol | |

| Purity | ≥98% | |

| Appearance | White to yellow crystalline powder |

Synthesis and Manufacturing

General Synthetic Routes

While detailed synthetic protocols are proprietary, a generalized approach involves:

-

Functionalization of benzeneboronic acid: Introducing fluorine and ethoxy groups via electrophilic aromatic substitution or metal-catalyzed coupling .

-

Etherification: Reaction of a fluorophenol intermediate with 2,2-difluoroethyl bromide under basic conditions to install the difluoroethoxy group .

-

Purification: Recrystallization or chromatography to achieve ≥98% purity .

Industrial-Scale Production Challenges

-

Fluorine Handling: Requires specialized equipment due to the corrosive nature of fluorinating agents .

-

Boronic Acid Stability: Moisture-sensitive intermediates necessitate inert atmosphere processing .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures critical in drug discovery . For example, in Patent WO2019175043A1, this compound intermediates the synthesis of 4-{[(2S)-2-{4-[5-chloro-2-(1H-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2H)-yl}butanoyl]amino}-2-fluorobenzamide derivatives, potential kinase inhibitors .

Fluorine’s Role in Bioactivity

The 4,5-difluoro and 2,2-difluoroethoxy groups enhance:

-

Metabolic stability: Resistance to cytochrome P450 oxidation .

-

Binding affinity: Fluorine’s electronegativity modulates interactions with target proteins .

| Precautionary Code | Instruction |

|---|---|

| P261 | Avoid breathing dust/fume |

| P264 | Wash hands thoroughly after handling |

| P271 | Use only outdoors or in well-ventilated areas |

Recent Research and Patent Landscape

Key Patent Applications

-

WO2019175043A1: Utilizes the compound in multi-step syntheses of kinase inhibitors, demonstrating scalability to industrial production .

-

PubChem CID 17750152: Documents its role in metabolite studies, highlighting pharmacokinetic applications .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume